molecular formula C15H22BrNO2 B111296 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide CAS No. 1177362-17-2

3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide

Cat. No.: B111296
CAS No.: 1177362-17-2
M. Wt: 328.24 g/mol
InChI Key: KGEMHBJIVQGAHC-UHFFFAOYSA-N
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Description

3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide: is an organic compound that features a benzaldehyde core substituted with an azepane moiety and a methoxy group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide typically involves the following steps:

    Formation of the Benzaldehyde Core: The starting material, 4-methoxybenzaldehyde, undergoes a formylation reaction to introduce the aldehyde group.

    Introduction of the Azepane Moiety: The azepane ring is introduced via a nucleophilic substitution reaction, where the azepane reacts with a suitable leaving group on the benzaldehyde core.

    Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 3-(1-Azepanylmethyl)-4-methoxybenzoic acid.

    Reduction: 3-(1-Azepanylmethyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme-substrate interactions.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide involves its interaction with specific molecular targets. The azepane moiety can interact with biological receptors, while the benzaldehyde core can undergo various chemical transformations. These interactions and transformations are crucial for its biological and chemical activities.

Comparison with Similar Compounds

  • 3-(1-Azepanylmethyl)-4-methoxybenzoic acid
  • 3-(1-Azepanylmethyl)-4-methoxybenzyl alcohol
  • 3-(1-Azepanylmethyl)-4-methoxybenzylamine

Comparison:

  • Uniqueness: The hydrobromide salt form of 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde enhances its solubility and stability compared to its free base or other derivatives.
  • Chemical Properties: The presence of the azepane moiety and the methoxy group provides unique reactivity patterns, making it distinct from other benzaldehyde derivatives.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.BrH/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16;/h6-7,10,12H,2-5,8-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEMHBJIVQGAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCCCCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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